molecular formula C15H15NO4S B8490018 2-{[(benzyloxy)carbonyl]amino}-3-(thiophen-2-yl)propanoic acid

2-{[(benzyloxy)carbonyl]amino}-3-(thiophen-2-yl)propanoic acid

Cat. No.: B8490018
M. Wt: 305.4 g/mol
InChI Key: CKJLJMFZZAWDKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(benzyloxy)carbonyl]amino}-3-(thiophen-2-yl)propanoic acid: is a compound that belongs to the class of carbamates, which are commonly used as protecting groups in organic synthesis. This compound is particularly significant in the synthesis of peptides and other complex molecules due to its ability to protect amine groups under mild conditions.

Properties

Molecular Formula

C15H15NO4S

Molecular Weight

305.4 g/mol

IUPAC Name

2-(phenylmethoxycarbonylamino)-3-thiophen-2-ylpropanoic acid

InChI

InChI=1S/C15H15NO4S/c17-14(18)13(9-12-7-4-8-21-12)16-15(19)20-10-11-5-2-1-3-6-11/h1-8,13H,9-10H2,(H,16,19)(H,17,18)

InChI Key

CKJLJMFZZAWDKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=CS2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(benzyloxy)carbonyl]amino}-3-(thiophen-2-yl)propanoic acid typically involves the protection of the amine group of beta-thienyl-D,L-alanine with a benzyloxycarbonyl group. This can be achieved through the reaction of beta-thienyl-D,L-alanine with benzyl chloroformate in the presence of a base such as sodium hydroxide or potassium carbonate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-{[(benzyloxy)carbonyl]amino}-3-(thiophen-2-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 2-{[(benzyloxy)carbonyl]amino}-3-(thiophen-2-yl)propanoic acid is used in the synthesis of peptides and other complex organic molecules. It serves as a protecting group for amines, allowing for selective reactions to occur without interference from the amine group .

Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein synthesis. It helps in the preparation of peptide-based inhibitors and substrates for various enzymes .

Medicine: this compound is utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs. It aids in the protection of amine groups during the synthesis of active pharmaceutical ingredients .

Industry: In the industrial sector, this compound is used in the production of fine chemicals and intermediates for various applications, including agrochemicals and materials science .

Mechanism of Action

The mechanism of action of 2-{[(benzyloxy)carbonyl]amino}-3-(thiophen-2-yl)propanoic acid involves the protection of the amine group through the formation of a carbamate linkage. This protects the amine from unwanted reactions during synthetic processes. The benzyloxycarbonyl group can be selectively removed under mild conditions, allowing for the subsequent functionalization of the amine group .

Comparison with Similar Compounds

  • N-Benzyloxycarbonyl-D-valine
  • N-Benzyloxycarbonyl-L-alanine
  • N-Benzyloxycarbonyl-L-phenylalanine

Comparison: 2-{[(benzyloxy)carbonyl]amino}-3-(thiophen-2-yl)propanoic acid is unique due to the presence of the thienyl group, which imparts distinct chemical properties compared to other benzyloxycarbonyl-protected amino acids. The thienyl group can undergo specific reactions, such as oxidation to sulfoxides or sulfones, which are not possible with other similar compounds .

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